molecular formula C17H18O6 B3050462 Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate CAS No. 26129-62-4

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate

Cat. No.: B3050462
CAS No.: 26129-62-4
M. Wt: 318.32 g/mol
InChI Key: QYGUJJPMFIFXJL-UHFFFAOYSA-N
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Description

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.32 g/mol . This compound is characterized by its naphthalene core, which is substituted with acetyloxy and methoxy groups, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

The synthesis of Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate typically involves the esterification of 4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promising activity against leukemia and breast cancer cells .
  • Antimicrobial Properties : Research suggests that the compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound serves as an important precursor in the synthesis of more complex organic molecules:

  • Synthetic Routes : The synthesis typically involves esterification reactions followed by acetylation and methylation processes. For example, the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst is a common method.
  • Reactivity : It can undergo various chemical transformations such as oxidation to form carboxylic acids or ketones, reduction to alcohols, and nucleophilic substitution reactions. This versatility makes it useful in synthesizing other biologically active compounds.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results showed that the compound inhibited cell proliferation significantly at certain concentrations, indicating its potential as a lead compound for drug development.

Case Study 2: Synthesis of Derivatives

Another research focused on synthesizing various derivatives from this compound to evaluate their biological activities. The derivatives were tested for enzyme inhibition and receptor binding affinity. Some derivatives exhibited enhanced activity compared to the parent compound, demonstrating the importance of functional group modification in drug design.

Mechanism of Action

The mechanism of action of Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate can be compared with similar compounds such as:

    Ethyl 4-hydroxy-7,8-dimethoxynaphthalene-2-carboxylate: Lacks the acetyloxy group, which may affect its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its physical and chemical properties.

    4-Acetyloxy-7,8-dimethoxynaphthalene-2-carboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester.

This compound stands out due to its specific ester group, which can be hydrolyzed or modified to create a variety of derivatives for different applications.

Biological Activity

Ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate is a synthetic compound derived from naphthalene, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex chemical structure characterized by the presence of methoxy groups and an acetoxy moiety. Its molecular formula is C15H16O5C_{15}H_{16}O_5, and it exhibits properties typical of naphthalene derivatives, including lipophilicity and potential for bioactivity.

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Studies have shown that naphthalene derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly important in preventing cellular damage associated with various diseases.
  • Antimicrobial Properties : this compound has demonstrated antibacterial activity against several strains of bacteria. For instance, research indicates that related compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
  • Anti-inflammatory Effects : Some derivatives exhibit the ability to inhibit inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer models. Specifically, it has been noted for its potential as a liver tumor growth inhibitor .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives have been identified as inhibitors of enzymes such as 5-lipoxygenase and α-glucosidase, which play roles in inflammatory responses and carbohydrate metabolism respectively .
  • Modulation of Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties .

Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that this compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Properties

IUPAC Name

ethyl 4-acetyloxy-7,8-dimethoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-5-22-17(19)11-8-13-12(15(9-11)23-10(2)18)6-7-14(20-3)16(13)21-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGUJJPMFIFXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2OC)OC)C(=C1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314856
Record name MLS003115607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26129-62-4
Record name MLS003115607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115607
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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